(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrilehydrochloride
Description
(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride is a synthetic quinoline derivative characterized by a partially saturated tetrahydroquinoline core. Key structural features include:
- Stereochemistry: The (3S) configuration at the amino group.
- Substituents: A hydroxyl group at position 1, an oxo group at position 2, an amino group at position 3, and a carbonitrile group at position 5.
- Salt form: Hydrochloride counterion, enhancing solubility for pharmaceutical applications.
Properties
Molecular Formula |
C10H10ClN3O2 |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
(3S)-3-amino-1-hydroxy-2-oxo-3,4-dihydroquinoline-7-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H9N3O2.ClH/c11-5-6-1-2-7-4-8(12)10(14)13(15)9(7)3-6;/h1-3,8,15H,4,12H2;1H/t8-;/m0./s1 |
InChI Key |
ZPUIQUYGTJZSGW-QRPNPIFTSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N(C2=C1C=CC(=C2)C#N)O)N.Cl |
Canonical SMILES |
C1C(C(=O)N(C2=C1C=CC(=C2)C#N)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrilehydrochloride typically involves multiple steps, including the formation of the quinoline ring and the introduction of functional groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or amines. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonitrile group may yield a primary amine.
Scientific Research Applications
(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrilehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Observations:
Core Structure: The target compound’s partially saturated quinoline core distinguishes it from fully unsaturated analogs like compound 47 and diazepine-based derivatives . Saturation may influence conformational flexibility and binding to biological targets.
The 1-hydroxy and 3-amino groups increase hydrophilicity, improving aqueous solubility over lipophilic analogs like compound 47 .
Salt Form : The hydrochloride salt enhances bioavailability, a feature shared with the diazepine derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
